molecular formula C21H25ClN2O3 B066143 Bepotastine CAS No. 190786-43-7

Bepotastine

Numéro de catalogue: B066143
Numéro CAS: 190786-43-7
Poids moléculaire: 388.9 g/mol
Clé InChI: YWGDOWXRIALTES-NRFANRHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bepotastine is a potent and selective second-generation histamine H1 receptor antagonist, distinguished by its additional inhibitory effects on eosinophil migration and mast cell histamine release. This multifaceted pharmacological profile makes it an invaluable tool for researchers investigating the underlying mechanisms of allergic disorders, including allergic rhinitis, conjunctivitis, and chronic urticaria. Its primary mechanism of action involves competitively blocking the binding of histamine to the H1 receptor, thereby preventing the downstream pro-inflammatory signaling responsible for vasodilation, increased vascular permeability, and pruritus. Beyond mere receptor antagonism, this compound's ability to suppress the infiltration and activation of eosinophils provides a critical research angle for studying late-phase allergic responses and chronic inflammation. This compound is essential for in vitro cell-based assays to elucidate inflammatory pathways and for in vivo preclinical models to assess the efficacy and safety profiles of next-generation anti-allergic therapeutics.

Propriétés

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGDOWXRIALTES-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904947
Record name Bepotastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125602-71-3
Record name Bepotastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125602-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bepotastine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bepotastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEPOTASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthesis of (4-Chlorophenyl)(2-Pyridyl)Methanol

This intermediate is typically prepared via a Grignard reaction between 2-cyanopyridine and a para-chlorophenylmagnesium bromide reagent, followed by reduction. For instance, CN103755626A describes reacting 2-cyanopyridine with a Grignard reagent to yield (4-chlorophenyl)(2-pyridyl)ketone , which is subsequently reduced using sodium borohydride to produce the methanol derivative with 85–90% yield. The process minimizes by-products and avoids hazardous reagents, making it scalable for industrial applications.

Halogenation to 2-Chloro-(4-Chlorophenyl)Methyl Pyridine

The methanol intermediate undergoes halogenation using trichloroacetonitrile in the presence of a base such as potassium hydroxide. CN113480521A reports a 98% yield for this step under mild conditions (0–5°C), with dichloromethane as the solvent. This high efficiency is attributed to the controlled addition of trichloroacetonitrile, which prevents exothermic side reactions.

Total Synthesis Methods

Total synthesis routes for this compound emphasize modular approaches to assemble the piperidine and butanoate moieties.

Stepwise Assembly via Piperidine Coupling

CN113480521A outlines a four-step total synthesis:

  • Preparation of Compound 2 : Reaction of (4-chlorophenyl)(2-pyridyl)-methanol with trichloroacetonitrile yields the chlorinated intermediate (98% yield).

  • Formation of Compound 3 : Coupling with N-ethoxycarbonyl-4-hydroxypiperidine using trifluoromethanesulfonic acid as a catalyst produces the piperidine ether (92% yield).

  • Hydrolysis to Free Base : Alkaline hydrolysis removes the ethoxycarbonyl protecting group, yielding the secondary amine.

  • Salt Formation with Besilate : Reaction with benzenesulfonic acid in ethanol affords this compound besilate with >99.5% purity.

This method achieves an overall yield of 72–75%, with dichloromethane and ethanol as primary solvents, ensuring mild reaction conditions.

Resolution and Enantiomer Separation Techniques

This compound’s pharmacological activity resides in its S-enantiomer, necessitating efficient resolution methods.

Diastereomeric Salt Formation

US 6,780,877 employs (2R,3R)-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitro-5-chlorophenylthio)propionic acid as a chiral resolving agent. However, this method faces criticism for low enantiomeric excess (85–90%) and high costs associated with the resolving agent’s synthesis.

Improved Resolution Using N-Acetyl-L-Phenylalaninate

CN105669652A introduces N-acetyl-L-phenylalaninate as a cost-effective alternative, achieving >99% enantiomeric purity. The process involves:

  • Formation of diastereomeric salts in ethyl acetate.

  • Acidic extraction to isolate the S-enantiomer.

  • Coupling with ethyl 4-bromobutyrate under phase-transfer conditions.

This method reduces process time by 40% compared to earlier routes and enhances yield to 78–82%.

Process Optimization and Scalability

Recent patents focus on streamlining synthesis and improving atom economy.

Solvent and Catalyst Optimization

CN105669652A replaces traditional solvents like tetrahydrofuran with dichloromethane, reducing energy consumption during distillation. Additionally, using tetrabutylammonium bromide as a phase-transfer catalyst accelerates the coupling step between S-piperidine and ethyl 4-bromobutyrate.

Recycling of Resolving Agents

Innovative approaches recover N-acetyl-L-phenylalaninate via aqueous extraction, lowering material costs by 30%.

Analytical Methods for Quality Control

Stability-indicating HPLC methods are critical for assessing synthetic intermediates and final products.

HPLC Conditions for Impurity Profiling

A reverse-phase method using a Symmetry Shield RP-18 column (250 × 4.6 mm, 5 µm) achieves baseline separation of this compound besilate from four key impurities. The gradient elution employs:

  • Mobile Phase A : Phosphoric acid buffer (pH 3.0).

  • Mobile Phase B : Acetonitrile:methanol:water (70:20:10).

The method validates linearity (R² > 0.999) and sensitivity (LOQ = 0.002–0.010%).

Comparative Analysis of Synthesis Routes

Method Key Steps Yield Purity Advantages
CN113480521A Total synthesis via halogenation72–75%>99.5%High yield, mild conditions
US 6,780,877 Chiral resolution with custom acid60–65%85–90%Early method, low scalability
CN105669652A Improved resolution with N-acetyl-L-Phe78–82%>99%Cost-effective, high enantiomeric purity

Analyse Des Réactions Chimiques

Degradation Pathways

Bepotastine degrades under thermal, photolytic, and pH-dependent conditions:

Thermal Degradation Kinetics

pHt₀.5 (h)k (×10⁻³ min⁻¹)Degradation Products
116.710.69Des-chloro analog, pyridine N-oxide
450.150.23Hydrolyzed ester derivatives
725.090.46Oxidized piperidine ring

Pseudo-first-order kinetics dominate, with fastest degradation in acidic conditions .

Photolytic Degradation

Light Typet₀.5 (h)Major Pathway
UV (254 nm)3.13 (pH 1)C-O bond cleavage
Visible12.53 (pH 7)Pyridine ring oxidation

IR spectral shifts (e.g., loss of 1716 cm⁻¹ C=O stretch) confirm carboxylic acid group decomposition .

Excipient Compatibility

Interactions with formulation additives under stress:

ExcipientConditionInteraction Outcome
PVAUV lightEster hydrolysis (1727 cm⁻¹ IR peak)
Citric acid40°C/75% RHAmide bond cleavage (1650 cm⁻¹ shift)
Benzalkonium chlorideLong-term storageNo significant degradation

Solid-state mixtures show accelerated degradation under high humidity (>75% RH), requiring desiccated storage .

Metabolic Stability

Minimal hepatic metabolism occurs:

  • CYP450 Involvement : <5% via CYP3A4/2D6
  • Excretion : 75-90% unchanged in urine (t₁/₂ = 2.5 hr)
  • Protein Binding : 55% plasma protein binding, pH-independent

No clinically significant drug-drug interactions via CYP inhibition .

Structural Reactivity Hotspots

This compound reactivity

  • Ether linkage : Prone to acid-catalyzed hydrolysis
  • Pyridine ring : UV-sensitive oxidation site
  • Carboxylic acid : Esterification/decarboxylation under basic conditions
  • Chlorophenyl group : Dechlorination at high temperatures

Analytical Markers of Degradation

ParameterMethodSpecification
This compound besilateHPLCRt = 8.2 min (C18 column)
Des-chloro impurityLC-MSm/z 353.1 [M+H]⁺
Pyridine N-oxideIR1270 cm⁻¹ (N-O stretch)

Forced degradation studies recommend ICH Q1A-compliant stability protocols .

This comprehensive reactivity profile informs formulation strategies (e.g., pH 6.8 buffers, amber packaging) and manufacturing controls to ensure product shelf-life ≥24 months .

Applications De Recherche Scientifique

Efficacy in Allergic Rhinitis

Clinical Studies : A double-blind, placebo-controlled study involving 473 pediatric patients aged 7 to 15 years demonstrated that bepotastine besilate (10 mg twice daily) significantly improved total nasal symptom scores compared to placebo. The results indicated that this compound was effective regardless of age or sex, with no clinically significant adverse reactions reported .

Table 1: Efficacy of this compound in Allergic Rhinitis

Study TypePopulationDosageOutcome
Double-blind studyPediatric (7-15 years)10 mg twice dailySuperior to placebo in nasal symptoms
Randomized trialAdults with allergic rhinitis10 mg twice dailySignificant improvement in symptoms

Efficacy in Allergic Conjunctivitis

This compound has also been evaluated for its effectiveness in treating allergic conjunctivitis. A study comparing this compound besilate (1.5% ophthalmic solution) to olopatadine hydrochloride (0.2%) found that this compound provided superior relief from ocular itching and burning. The treatment resulted in a higher percentage of patients achieving complete resolution of symptoms after 60 days .

Table 2: Comparative Efficacy in Allergic Conjunctivitis

TreatmentResolution Rate (Day 60)Statistical Significance
This compound (1.5%)90%p = 0.020
Olopatadine (0.2%)60%

Treatment of Chronic Spontaneous Urticaria

In a randomized study comparing this compound besilate to levocetirizine for chronic spontaneous urticaria, this compound showed a statistically significant reduction in the mean urticaria activity score after four weeks of treatment. Patients reported improved quality of life and reduced wheal appearance compared to those treated with levocetirizine .

Table 3: Efficacy in Chronic Spontaneous Urticaria

TreatmentMean Urticaria Activity Score ReductionQuality of Life Improvement
This compoundSignificant reduction (p < 0.001)Higher than levocetirizine
LevocetirizineModerate reduction

Safety Profile

This compound has been noted for its favorable safety profile. In studies involving both adults and children, adverse effects were minimal and comparable to placebo groups. Commonly reported side effects included mild sedation, which is less frequent than with first-generation antihistamines .

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the therapeutic potential of this compound across different allergic conditions:

  • Allergic Rhinitis : Demonstrated significant improvement in symptoms over placebo.
  • Allergic Conjunctivitis : Showed superior efficacy compared to other antihistamines.
  • Chronic Urticaria : Outperformed levocetirizine in reducing urticaria activity scores.

Comparaison Avec Des Composés Similaires

Bepotastine vs. Olopatadine

Olopatadine is a dual-action antihistamine/mast cell stabilizer. In allergic conjunctivitis, this compound 1.5% ophthalmic solution showed superior tear reduction efficacy compared to olopatadine 0.2% (p < 0.05) . A crossover study reported 66.7% patient preference for this compound due to prolonged itch relief (8–12 hours vs. 4–6 hours for olopatadine) . However, both agents had comparable safety profiles, with mild transient adverse events (e.g., burning sensation) .

This compound vs. Alcaftadine

In vernal keratoconjunctivitis (VKC), alcaftadine and this compound demonstrated similar overall efficacy . However, alcaftadine showed statistically significant improvements in conjunctival redness and itching (p < 0.05) in some trials, attributed to its broader anti-inflammatory activity . Both drugs exhibited equivalent tolerability in moderate VKC cases .

First-Generation Antihistamines

This compound’s selectivity for peripheral H1 receptors contrasts with first-generation agents like diphenhydramine, which cross the blood-brain barrier, causing sedation . A stability study found this compound more resistant to degradation in acidic conditions (e.g., with citric acid) compared to diphenhydramine, enhancing formulation flexibility .

Salt Formulations of this compound

This compound besilate (reference) and salicylate/nicotinate (test) salts are bioequivalent, with comparable Cmax (7.11–7.89 ng/mL) and AUC0–24 (35.1–38.2 ng·h/mL) .

Table 1: Pharmacokinetic Comparison of this compound Salts

Parameter This compound Besilate This compound Salicylate This compound Nicotinate
Cmax (ng/mL) 7.89 ± 1.45 7.11 ± 1.32 7.34 ± 1.28
Tmax (h) 2.4 ± 0.8 2.1 ± 0.7 2.3 ± 0.6
AUC0–24 (ng·h/mL) 38.2 ± 6.7 35.1 ± 5.9 36.8 ± 6.2

Efficacy in Specific Indications

While this compound significantly reduced nasal discharge and sneezing in Japanese cedar pollinosis (p < 0.05 vs. This highlights its symptom-specific efficacy profile.

Activité Biologique

Bepotastine besilate is a second-generation antihistamine with multiple mechanisms of action, primarily used in the treatment of allergic conditions such as urticaria and allergic conjunctivitis. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and underlying mechanisms through various studies and clinical trials.

This compound exhibits its therapeutic effects through several key mechanisms:

  • H1 Receptor Antagonism : As a selective antagonist of the H1 receptor, this compound effectively blocks the action of histamine, a primary mediator in allergic responses.
  • Mast Cell Stabilization : It stabilizes mast cells, preventing degranulation and the subsequent release of pro-inflammatory mediators such as histamine and leukotrienes .
  • Inhibition of Cytokine Production : this compound suppresses the production of pro-inflammatory cytokines by keratinocytes, including IL-5 and CD54, which are involved in eosinophil activation and chemotaxis .
  • Reduction of Vascular Permeability : It reduces vascular hyperpermeability induced by allergens, contributing to its anti-inflammatory effects .

Urticaria Treatment

A comparative study evaluated the efficacy of this compound against levocetirizine in patients with chronic spontaneous urticaria. The results demonstrated significant improvements in:

  • Urticaria Activity Score (UAS7) : this compound showed a greater reduction in UAS7 scores compared to levocetirizine (P < 0.001) at weeks 2, 3, and 4 .
  • Quality of Life : The chronic urticaria quality of life (CU-Q2oL) score improved by 68.22% in the this compound group versus 40.13% in the levocetirizine group (P < 0.000) .
ParameterThis compound GroupLevocetirizine GroupP-value
UAS7 Score Reduction (%)86.373.8<0.001
CU-Q2oL Improvement (%)68.2240.13<0.000
Clinical Global Impression (%)77.341<0.001

Allergic Conjunctivitis

In a multicenter trial involving patients with allergic conjunctivitis, this compound demonstrated significant efficacy:

  • Ocular Itching Relief : Patients reported a significant reduction in ocular itching lasting up to 16 hours post-administration .
  • Non-Ocular Symptoms : this compound was found to alleviate non-ocular symptoms significantly more than olopatadine (OR = 1.60; P = 0.014) .

Safety Profile

This compound is generally well-tolerated with a low incidence of adverse effects compared to first-generation antihistamines. Its pharmacokinetics indicate minimal systemic absorption when administered topically as an ophthalmic solution, reducing the risk of systemic side effects .

  • Plasma Concentration : After topical administration, plasma concentrations remained below quantifiable limits for most subjects .
  • Protein Binding : Approximately 55.4% protein binding was observed following oral administration, indicating a low potential for drug interactions via hepatic metabolism .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

  • Vernal Keratoconjunctivitis : A study reported significant improvement in symptoms among patients treated with topical this compound besilate over two months, demonstrating its utility beyond typical allergic conjunctivitis cases .
  • Chronic Urticaria Management : Patients exhibited marked reductions in wheals and itch severity after four weeks of treatment with this compound, reinforcing findings from controlled trials .

Q & A

Q. What experimental models are most suitable for evaluating Bepotastine’s H1-receptor antagonism in vitro, and how should these be optimized?

this compound’s H1-antihistamine activity can be assessed using cultured rat peritoneal mast cells stimulated with calcium ionophores (e.g., A23187) to induce histamine release. Preincubation with this compound (10–1000 µM for 120 minutes) significantly reduces histamine release at higher concentrations . To optimize reproducibility, ensure standardized cell viability assays (e.g., trypan blue exclusion) and control for batch-to-batch variability in mast cell isolation. Include positive controls (e.g., cetirizine) and validate results via ELISA or fluorometric histamine quantification .

Q. How can researchers design a robust in vivo study to assess this compound’s anti-pruritic effects in atopic dermatitis models?

Use NC/Nga mice, a well-established model for atopic dermatitis. Administer this compound orally (3–10 mg/kg) and quantify scratching behavior via video recording and automated analysis of frequency/duration. Measure serum leukotriene B4 (LTB4) levels via ELISA to correlate pruritus suppression with inflammatory mediator reduction . Ensure blinding by randomizing treatment groups and using placebo controls. Statistical power analysis should determine sample size to detect ≥50% reduction in scratching .

Q. What methodological considerations are critical for evaluating this compound’s ocular pharmacokinetics in allergic conjunctivitis trials?

Conduct controlled allergen challenge (CAC) trials with double-masking and placebo arms. Use validated scales (e.g., 0–4 units) to grade ocular itching and hyperemia at 15-minute, 8-hour, and 16-hour post-instillation. Address missing data via sensitivity analyses (e.g., per-protocol vs. intention-to-treat) to avoid bias from last-observation-carried-forward (LOCF) methods . Ensure crossover designs account for washout periods to prevent carryover effects .

Advanced Research Questions

Q. How can conflicting efficacy data from this compound’s 1.0% vs. 1.5% concentrations in clinical trials be resolved?

Contradictions arise from concentration-dependent duration of action. For example, this compound 1.5% maintains efficacy at 16-hour CAC (0.9–1.0 U reduction), while 1.0% shows diminished effect . Use mixed-effects modeling to analyze time-concentration interactions and adjust for multiplicity (e.g., Bonferroni correction). Conduct dose-ranging studies with pharmacokinetic (PK) sampling to correlate aqueous humor concentrations with clinical endpoints .

Q. What advanced statistical approaches are recommended for analyzing this compound’s inhibition of leukocyte migration in preclinical studies?

Apply longitudinal linear regression to time-lapse microscopy data of eosinophil chemotaxis (e.g., PAF-induced migration). Use bootstrapping to estimate confidence intervals for IC50 values derived from dose-response curves. For RNA-seq data on NGF suppression in keratinocytes, apply false discovery rate (FDR) correction to adjust for multiple comparisons .

Q. How does this compound interact with P-glycoprotein (P-gp) transporters, and what implications does this have for drug delivery studies?

this compound stimulates P-gp-mediated ATP hydrolysis (Km = 1.25 mM, Vmax = 108 nmol/min/mg), suggesting it may compete with other P-gp substrates . Use Caco-2 cell monolayers to measure bidirectional transport (apical-to-basal vs. basal-to-apical). Inhibit P-gp with verapamil to quantify contribution to efflux. Correlate findings with in vivo PK data to predict systemic exposure .

Q. What strategies can address the limited bioavailability of topical this compound in ocular tissue?

Employ nanocarriers (e.g., liposomes) to enhance corneal penetration. Validate via ex vivo corneal permeability assays using Franz diffusion cells. Compare AUC0–24 in aqueous humor between formulations via LC-MS/MS. Use confocal microscopy to visualize carrier retention in conjunctival tissue .

Methodological Guidance for Data Interpretation

Q. How should researchers validate this compound’s suppression of nerve elongation factors in epidermal keratinocytes?

Quantify NGF mRNA via qRT-PCR with GAPDH normalization. Confirm protein reduction via Western blot (e.g., anti-NGF antibodies). Use siRNA knockdown as a positive control. Apply two-way ANOVA to assess dose- and time-dependent effects .

Q. What in vitro assays best predict this compound’s dual antihistamine and anti-inflammatory effects?

Combine histamine release assays (mast cells) with LTB4-induced neutrophil chemotaxis. Use Boyden chambers to measure migration inhibition (IC50). Validate with ex vivo human conjunctival biopsies exposed to allergens .

Q. How can cross-disciplinary approaches improve this compound’s mechanistic studies?

Integrate molecular dynamics simulations to map H1-receptor binding interactions. Pair with cryo-EM to resolve conformational changes upon antagonist binding. Correlate structural data with in vivo efficacy using knock-in mice expressing humanized H1 receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bepotastine
Reactant of Route 2
Bepotastine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.